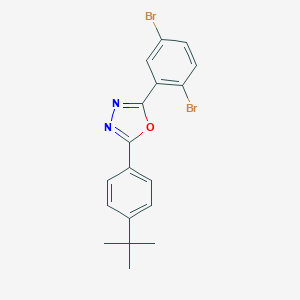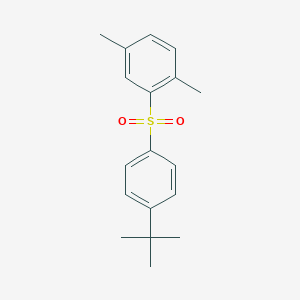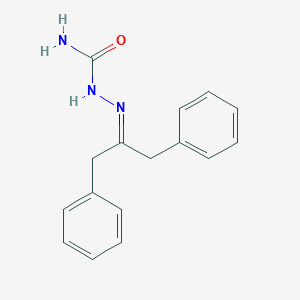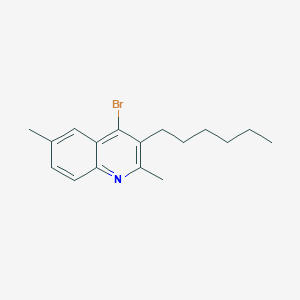![molecular formula C16H14O5S3 B296066 Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and magnetic properties.
作用机制
The mechanism of action of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not well understood. However, it is believed that its unique electronic and magnetic properties play a significant role in its potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the primary advantages of using Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and magnetic properties, which make it a promising material for the development of organic semiconductors and molecular switches. However, its limited solubility in common solvents and low yield in synthesis may pose challenges for researchers.
未来方向
There are several potential future directions for research on Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of research could be the development of new synthesis methods to improve the yield and scalability of the reaction. Another area of research could be the exploration of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further studies could be conducted to understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a promising compound that has potential applications in various fields of scientific research. Its unique electronic and magnetic properties make it a promising material for the development of organic semiconductors and molecular switches. Further research is needed to explore its potential applications in biomedicine and other fields of scientific research.
合成方法
The synthesis of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves the reaction of 4-methoxyphenylacetylene with 1,2-dithiol-3-thione followed by the addition of dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a catalyst such as copper(I) iodide and a solvent such as tetrahydrofuran. The yield of the reaction is typically around 60%.
科学研究应用
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has shown potential applications in various fields of scientific research. One of its primary applications is in the development of organic semiconductors for use in electronic devices such as solar cells, transistors, and light-emitting diodes. It has also shown potential as a catalyst in organic reactions and as a material for the development of molecular switches and sensors.
属性
分子式 |
C16H14O5S3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
dimethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C16H14O5S3/c1-19-10-6-4-9(5-7-10)11-8-12-13(15(17)20-2)14(16(18)21-3)23-24(12)22-11/h4-8H,1-3H3 |
InChI 键 |
YPFPEGOWOAMAKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)